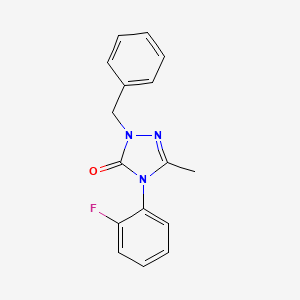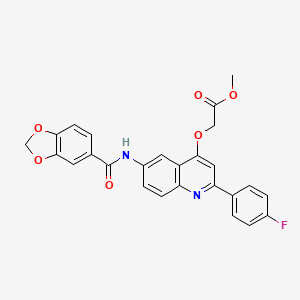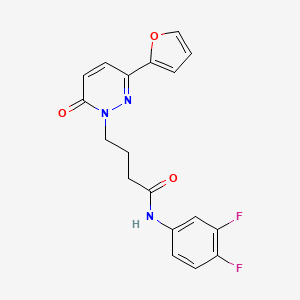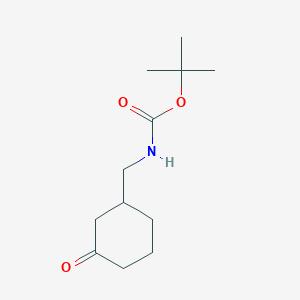
2-Benzyl-4-(2-fluorophenyl)-5-methyl-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4-(2-fluorophenyl)-5-methyl-1,2,4-triazol-3-one, or 2-BFTM-1,2,4-T, is a synthetic compound that has recently been the subject of numerous scientific studies. It is a member of the 1,2,4-triazole family of compounds and is used as a reagent in organic synthesis. This compound has a variety of applications in medicinal chemistry and drug discovery, and is a promising candidate for the development of new therapeutic agents.
科学研究应用
2-BFTM-1,2,4-T has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been used as a reagent in the synthesis of various compounds, including inhibitors of the enzyme acetylcholinesterase. Additionally, this compound has been used in the synthesis of novel anti-inflammatory agents and as a starting material for the synthesis of antifungal and antibacterial agents. Furthermore, it has been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2, which plays an important role in the inflammatory response.
作用机制
The mechanism of action of 2-BFTM-1,2,4-T is not fully understood, but it is believed to involve the formation of a covalent bond between the two fluorinated phenyl rings and the triazole. This bond is thought to be highly stable and results in the formation of a stable intermediate, which then undergoes further reactions to yield the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BFTM-1,2,4-T have not yet been fully elucidated. However, this compound has been shown to have inhibitory effects on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. Additionally, it has been shown to have anti-inflammatory effects, as well as antibacterial and antifungal activity.
实验室实验的优点和局限性
2-BFTM-1,2,4-T is a highly stable compound that is relatively easy to synthesize and purify. This makes it an attractive reagent for use in laboratory experiments, as it can be used in a variety of syntheses without the need for complex purification procedures. Additionally, it is a relatively inexpensive compound, making it an affordable option for researchers. However, it is important to note that this compound has not yet been fully characterized and its effects on humans are unknown.
未来方向
The potential applications of 2-BFTM-1,2,4-T are vast and there are numerous avenues for further research. Scientists could investigate the effects of this compound on other enzymes and proteins, such as those involved in the regulation of neurotransmission. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and to identify any potential therapeutic applications. Finally, it would be beneficial to investigate the effects of this compound on other organisms, such as bacteria and fungi, in order to determine its potential as an antimicrobial agent.
合成方法
2-BFTM-1,2,4-T can be synthesized by a variety of methods, including the condensation of 2-fluorophenylhydrazine and 5-methyl-1,2,4-triazole. This reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and yields a product with a purity of greater than 95%. Other methods of synthesis include the reaction of 2-fluorophenylhydrazine with ethyl chloroformate and the reaction of 2-fluorophenylhydrazine with ethyl acetoacetate.
属性
IUPAC Name |
2-benzyl-4-(2-fluorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-12-18-19(11-13-7-3-2-4-8-13)16(21)20(12)15-10-6-5-9-14(15)17/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJOMTFFMJCVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate](/img/structure/B2905787.png)
![6-Tert-butyl-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2905788.png)


![2-(4-(tert-butyl)phenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2905795.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2905796.png)
![3-Methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2905797.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2905799.png)
![(2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide](/img/structure/B2905800.png)
![5-(2-methoxyethyl)-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2905802.png)



